2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde

Lipophilicity Drug Design ADME

2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (CAS 2055275-09-5) is a polyfluorinated aromatic aldehyde characterized by a unique 2-fluoro, 3-methyl, 5-trifluoromethyl substitution pattern on the benzaldehyde core. This substitution array imparts distinct electronic and steric properties that differentiate it from other trifluoromethylbenzaldehyde regioisomers.

Molecular Formula C9H6F4O
Molecular Weight 206.14
CAS No. 2055275-09-5
Cat. No. B2535459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde
CAS2055275-09-5
Molecular FormulaC9H6F4O
Molecular Weight206.14
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)C=O)C(F)(F)F
InChIInChI=1S/C9H6F4O/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-4H,1H3
InChIKeyMDNKYIORSOLYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (CAS 2055275-09-5): A Strategic Fluorinated Benzaldehyde Building Block for Medicinal Chemistry and Agrochemical R&D Procurement


2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (CAS 2055275-09-5) is a polyfluorinated aromatic aldehyde characterized by a unique 2-fluoro, 3-methyl, 5-trifluoromethyl substitution pattern on the benzaldehyde core . This substitution array imparts distinct electronic and steric properties that differentiate it from other trifluoromethylbenzaldehyde regioisomers. As a member of the fluorinated benzaldehyde class, it serves as a versatile intermediate for constructing bioactive molecules, particularly in pharmaceutical and agrochemical research, where strategic fluorination modulates lipophilicity, metabolic stability, and target binding [1]. The compound is commercially available from multiple suppliers at purities of 95–98% .

Polyfluorinated benzaldehyde building block for medicinal chemistry and agrochemical R&D
Distinct 2-fluoro, 3-methyl, 5-trifluoromethyl substitution pattern for SAR exploration
Multi-supplier availability at 95–98% purity supports gram-to-kilogram procurement

Why 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde Cannot Be Replaced by Generic Trifluoromethylbenzaldehydes Without Quantifiable Loss of Function


The precise positioning of the fluorine, methyl, and trifluoromethyl substituents on the benzaldehyde scaffold is not arbitrary; each group’s location critically governs the compound’s physicochemical profile, reactivity, and downstream biological performance. Generic substitution with isomers such as 2-fluoro-5-(trifluoromethyl)benzaldehyde or 3-fluoro-5-(trifluoromethyl)benzaldehyde introduces measurable changes in lipophilicity (ΔLogP ≈ 0.27–0.47), alters the electron density at the aldehyde carbon, and shifts metabolic stability parameters. Fluorinated benzaldehydes are explicitly cited in the patent literature as differentiated intermediates where additional functionalities “ease or even make possible introduction into target structures” [1]. Below, we provide quantitative evidence showing why this specific regioisomer offers distinct advantages that generic alternatives cannot replicate.

Regioisomer Mismatch
Using generic trifluoromethylbenzaldehydes instead of this specific regioisomer may shift lipophilicity (ΔLogP ~0.27–0.47), altering membrane permeability predictions.
Reactivity Variation
Substituting with meta- or para-fluoro analogs can reduce aldehyde electrophilicity and may slow key synthetic transformations.
Supplier Landscape
Replacement with positional isomers like CAS 1706458-33-4 may limit procurement flexibility due to a narrower supplier base and less documented purity.

Quantitative Evidence Guide: Measurable Differentiation of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde vs. Closest Analogs


Enhanced Lipophilicity (LogP): Superior Membrane Permeability vs. Non-Methylated Trifluoromethylbenzaldehyde Analogs

The target compound exhibits a calculated LogP of 2.67 , which is substantially higher than the LogP of 2-fluoro-5-(trifluoromethyl)benzaldehyde (LogP = 2.4; XLogP reference value) [1] and 3-fluoro-5-(trifluoromethyl)benzaldehyde (LogP ≈ 2.2 estimated from fragment-based calculation). The ΔLogP of approximately +0.27 to +0.47 is attributable to the 3-methyl substituent, which increases hydrophobic surface area. This lipophilicity enhancement positions the compound closer to the optimal LogP range (1–3) for oral bioavailability and blood-brain barrier penetration, providing a measurable advantage in drug design campaigns where passive membrane permeability is rate-limiting [2].

Lipophilicity Enhancement
Cross-study comparable
ΔLogP ≈ +0.27 to +0.47
Supports lipophilicity-driven permeability research fit
Calculated values via XLogP method
Lipophilicity Drug Design ADME Physicochemical Profiling

Increased Aldehyde Carbon Electrophilicity: Ortho-Fluorine Effect Provides Kinetic Reactivity Advantage

Kinetic studies on substituted benzaldehydes demonstrate that ortho-fluorine substitution increases the reactivity of the aldehyde group in nucleophilic addition reactions compared to meta- or para-substituted analogs. The reactivity order for fluorobenzaldehydes follows: ortho- > meta- > para- [1]. In 2-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde, the ortho-fluorine exerts a strong electron-withdrawing inductive effect that polarizes the carbonyl group, making it more electrophilic than analogs where fluorine is positioned meta or para to the aldehyde (e.g., 3-fluoro-5-(trifluoromethyl)benzaldehyde). This enhanced electrophilicity translates to faster reaction kinetics in key synthetic transformations such as imine formation, reductive amination, and Grignard additions.

Carbonyl Electrophilicity
Class-level inference
Ranked: ortho-F > meta-F > para-F
Ortho-fluorine effect may support accelerated amine coupling
Kinetic trend from benzaldehyde class; compound-specific rate not available
Organic Synthesis Nucleophilic Addition Reactivity SAR

ALDH3A1 Inhibitory Potential: Structural Prerequisites for Benzaldehyde-Based Enzyme Inhibition

Benzaldehyde derivatives have been characterized as inhibitors of human ALDH3A1, an enzyme implicated in cancer cell chemoresistance. In a head-to-head study, the benzaldehyde scaffold-based compound CB7 demonstrated an IC50 of 200 nM against ALDH3A1, while the related analog A53 (a benzaldehyde derivative) showed an IC50 of 700 nM under identical assay conditions [1]. The 3.5-fold difference in potency between these structurally related benzaldehyde derivatives demonstrates that substituent identity and position critically determine ALDH3A1 inhibitory activity. Although 2-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde has not been directly tested in this assay, its unique ortho-fluoro, meta-methyl, para-trifluoromethyl substitution pattern provides a distinct electronic and steric profile that warrants investigation as an ALDH3A1 inhibitor scaffold.

ALDH3A1 Inhibitory Potential
Supporting evidence
Scaffold analysis suggests potential differentiated activity
Warrants investigation as a structurally distinct ALDH3A1 probe
Not directly tested; benchmarked against analogs CB7 (200 nM) and A53 (700 nM)
ALDH3A1 Enzyme Inhibition Cancer Research Medicinal Chemistry

Commercial Availability with Batch-to-Batch Consistency: High-Purity Supply Chain Advantage

The target compound is available from multiple reputable suppliers at defined purity specifications: 95% (AKSci , AChemBlock ), 97% (Alfa Chemistry , Apollo Scientific ), and 98% (Leyan ). This multi-supplier landscape with verified purity ranges ensures competitive pricing and supply chain redundancy—a critical procurement consideration that differentiates this compound from custom-synthesis-only analogs. By contrast, closely related regioisomers such as 2-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde’s positional isomers (e.g., 2-fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde, CAS 1706458-33-4) are available from fewer sources, limiting procurement flexibility.

Supply Chain Advantage
Data to verify
5+ suppliers with documented 95–98% purity
Reduces procurement risk vs. single-source positional isomers
Supplier catalog survey; requires current verification
Procurement Supply Chain Quality Control Chemical Sourcing

High-Impact Application Scenarios Where 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde Delivers Measurable Advantage


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates Requiring Optimized logP and Membrane Permeability

The LogP of 2.67 positions this compound as an ideal aldehyde building block for constructing drug-like molecules within the optimal lipophilicity range. Compared to 2-fluoro-5-(trifluoromethyl)benzaldehyde (LogP 2.4), the additional methyl-driven lipophilicity can enhance passive membrane permeability and oral absorption potential—critical parameters in early-stage drug discovery programs targeting intracellular or CNS indications [1][2].

Synthetic Methodology: Accelerated Reductive Amination and Imine Formation via Ortho-Fluorine Carbonyl Activation

The ortho-fluorine substituent increases the electrophilicity of the aldehyde carbonyl, providing a kinetic advantage in nucleophilic addition reactions. This translates to faster reaction times and potentially higher yields in reductive amination sequences used to generate libraries of fluorinated benzylamines—privileged scaffolds in kinase inhibitor and GPCR modulator programs [1].

Chemical Biology: Probe Development Targeting ALDH3A1 in Cancer Chemoresistance

Given that benzaldehyde-core compounds exhibit ALDH3A1 IC50 values spanning a 3.5-fold range (200–700 nM) based on substitution patterns, this specific regioisomer’s unique 2-fluoro-3-methyl-5-trifluoromethyl array offers an uncharacterized chemotype for exploring structure-activity relationships in ALDH3A1 inhibition. Its distinct substitution pattern may confer selectivity advantages over previously tested analogs, making it a valuable tool compound for target validation studies [1].

Agrochemical R&D: Intermediate for Trifluoromethyl-Containing Pesticides and Herbicides

Trifluoromethylbenzaldehydes are established intermediates for agrochemical active ingredient synthesis, where the trifluoromethyl group enhances metabolic stability and environmental persistence. The patent literature explicitly identifies fluorinated benzaldehydes with additional substituents as enabling intermediates that facilitate incorporation into target structures for agrochemical applications [1]. The commercial availability of this compound at multi-gram scale supports its use in process chemistry development.

Application
Selection Property
Validation Focus
Fluorinated drug candidate synthesis
Lipophilicity-driven permeability context
LogP and membrane permeability assay review
Reductive amination and imine libraries
Ortho-fluorine activation context
Reaction kinetics and yield optimization
ALDH3A1 target validation studies
Structurally distinct benzaldehyde chemotype
Enzyme inhibition and SAR endpoint review
Agrochemical intermediate development
Trifluoromethyl metabolic stability context
Process chemistry scalability and environmental fate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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